4,4-Difluoropyrrolidin-3-amine
Description
Contextualization of Fluorinated N-Heterocycles in Contemporary Chemical Synthesis
Nitrogen-containing heterocyclic compounds (N-heterocycles) are ubiquitous in bioactive molecules, including a vast majority of pharmaceuticals. tandfonline.com The introduction of fluorine into these scaffolds has proven to be a powerful strategy for modulating a molecule's biological activity and pharmacokinetic profile. tandfonline.comchim.it Fluorination can significantly alter key properties such as basicity, lipophilicity, metabolic stability, and binding affinity to biological targets. chim.itresearchgate.net
The presence of a highly polarized carbon-fluorine (C-F) bond can profoundly influence the electronic properties of the heterocyclic ring. beilstein-journals.org This, in turn, can lead to enhanced interactions with protein targets and improved metabolic stability due to the high strength of the C-F bond. tandfonline.com Synthetic chemists have developed a variety of methods for introducing fluorine into N-heterocycles, including electrophilic and nucleophilic fluorination techniques. chim.it The use of fluorinated building blocks, pre-functionalized with fluorine atoms, is also a common and effective strategy in the synthesis of complex fluorinated N-heterocycles. tandfonline.combeilstein-journals.org
Significance of the Pyrrolidine (B122466) Core as a Molecular Scaffold in Organic Chemistry
The pyrrolidine ring, a five-membered saturated N-heterocycle, is a highly privileged scaffold in medicinal chemistry. nih.govfrontiersin.org Its prevalence is highlighted by the fact that it is the most common five-membered non-aromatic nitrogen heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The significance of the pyrrolidine core stems from several key features:
Three-Dimensionality: The non-planar, puckered nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole (B145914). nih.govnih.gov This "pseudorotation" enables the molecule to adopt specific conformations that can lead to optimal binding with biological targets. nih.gov
Stereochemistry: The pyrrolidine scaffold can possess multiple stereogenic centers, leading to a variety of stereoisomers. nih.gov This stereochemical diversity is crucial, as different stereoisomers can exhibit distinct biological activities due to their differential interactions with chiral biological macromolecules like proteins. nih.govnih.gov
Synthetic Versatility: The pyrrolidine ring can be readily functionalized at various positions, allowing for the fine-tuning of its properties. nih.gov The nitrogen atom, in particular, provides a convenient handle for introducing a wide range of substituents. nih.gov
The pyrrolidine moiety is a core component of numerous therapeutic agents with diverse biological activities, including anticancer, antiviral, antidiabetic, and anti-inflammatory properties. frontiersin.orgtandfonline.com
Rationale for Geminal Difluorination in Cyclic Amine Systems
The introduction of two fluorine atoms on the same carbon atom, known as geminal difluorination, imparts unique and often advantageous properties to cyclic amine systems like pyrrolidine. This strategic modification offers several benefits over non-fluorinated or monofluorinated analogs:
Conformational Constraint: The presence of the CF2 group can significantly influence the conformational preferences of the ring system. rsc.orgchemrxiv.org This can lock the molecule into a specific, biologically active conformation, potentially increasing its potency and selectivity for a particular target. rsc.org
Metabolic Stability: The CF2 group can act as a bioisostere for a methylene (B1212753) (CH2) group or a carbonyl (C=O) group. Replacing a metabolically vulnerable C-H bond with a strong C-F bond can block metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of the compound. chemrxiv.orgresearchgate.net
The table below summarizes the general effects of geminal difluorination on the properties of cyclic amines.
| Property | Effect of Geminal Difluorination | Rationale |
| Basicity (pKa) | Decrease | Strong inductive electron-withdrawal by fluorine atoms. researchgate.netnottingham.ac.uk |
| Lipophilicity (LogP) | Can increase or decrease | Complex interplay of factors including molecular size, shape, and polarity. researchgate.net |
| Metabolic Stability | Generally increases | The C-F bond is stronger and less susceptible to enzymatic cleavage than a C-H bond. chemrxiv.orgresearchgate.net |
| Conformation | Increased rigidity/conformational bias | Steric and electronic effects of the CF2 group influence ring puckering. rsc.orgchemrxiv.org |
Overview of Research Trajectories for 4,4-Difluoropyrrolidin-3-amine
Research involving this compound is primarily focused on its application as a key building block in the synthesis of novel therapeutic agents. Its unique structural and electronic properties make it an attractive starting material for creating compounds with enhanced biological activity and improved pharmacokinetic profiles.
Current research trajectories for this compound include its incorporation into molecules targeting a range of diseases. For instance, derivatives of fluorinated pyrrolidines are being investigated as inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes and as kinase inhibitors for cancer therapy. nbinno.com The presence of the amine and geminal difluoro groups in a specific stereochemical arrangement provides a valuable scaffold for designing potent and selective enzyme inhibitors.
Furthermore, the synthetic utility of this compound and its derivatives continues to be explored. Researchers are developing new and efficient synthetic routes to access this and related fluorinated pyrrolidines, as well as methods to further functionalize the scaffold to create diverse chemical libraries for drug discovery programs. The compound serves as a valuable intermediate in the preparation of more complex molecules with potential applications in various fields, from medicine to materials science. smolecule.comevitachem.com
Structure
3D Structure
Properties
Molecular Formula |
C4H8F2N2 |
|---|---|
Molecular Weight |
122.12 g/mol |
IUPAC Name |
4,4-difluoropyrrolidin-3-amine |
InChI |
InChI=1S/C4H8F2N2/c5-4(6)2-8-1-3(4)7/h3,8H,1-2,7H2 |
InChI Key |
XCJKQLNTELBQOE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)(F)F)N |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations Involving 4,4 Difluoropyrrolidin 3 Amine
Oxidation Reactions and Pathways
The oxidation of 4,4-Difluoropyrrolidin-3-amine can occur at several sites, primarily the nitrogen centers and the carbon atoms alpha to the ring nitrogen. The geminal difluoro group at the C4 position can influence the regioselectivity and rate of these oxidations through its strong electron-withdrawing inductive effect.
Oxidation of the Pyrrolidine (B122466) Ring and Nitrogen Center (e.g., N-Oxides)
The secondary amine within the pyrrolidine ring is susceptible to oxidation. Treatment with appropriate oxidizing agents can lead to the formation of the corresponding N-oxide. Reagents like hydrogen peroxide or peroxy acids are commonly used for the N-oxidation of tertiary and secondary amines. For instance, sodium percarbonate in the presence of rhenium-based catalysts is an effective system for converting tertiary nitrogen compounds to their N-oxides. organic-chemistry.org Another method involves using urea-hydrogen peroxide (UHP), which is a stable and inexpensive reagent for the N-oxidation of nitrogen heterocycles. organic-chemistry.org The mechanism involves the nucleophilic attack of the nitrogen's lone pair on the electrophilic oxygen of the oxidant.
Oxidation can also target the C-H bonds alpha to the ring nitrogen (the C2 and C5 positions). A notable transformation is the Shono-type oxidation, which can be achieved electrochemically. acs.org This process typically involves the oxidation of an N-substituted pyrrolidine to an N-acyliminium ion intermediate, which can then be trapped by a nucleophile. nih.gov A selective electrochemical aminoxyl-mediated Shono-type oxidation of functionalized pyrrolidines has been developed to produce pyrrolidinones (γ-lactams) with high selectivity. acs.orgorganic-chemistry.org The mechanism is believed to proceed via a hydride transfer from the substrate to an oxoammonium ion catalyst. chemrxiv.org
Oxidation to Ketones or Carboxylic Acids in Derivatives
Direct oxidation of the pyrrolidine ring to a ketone or carboxylic acid would require harsh conditions leading to ring cleavage. However, derivatives of this compound, particularly N-acyl derivatives, can undergo oxidation to form lactams, which are cyclic amides and structural analogs of ketones. The oxidation of N-acyl-pyrrolidines with reagents like an iron(II)-hydrogen peroxide system or molecular oxygen with an iron complex catalyst can yield the corresponding pyrrolidin-2-ones. researchgate.net
In the context of fluorinated ketones, electrophilic fluorinating agents like Selectfluor® are used to introduce fluorine atoms alpha to a carbonyl group, typically proceeding through an enol or enolate intermediate. sapub.org While this applies to the synthesis of fluorinated ketones rather than oxidation of the pyrrolidine itself, it highlights a relevant transformation for related fluorinated carbonyl compounds. sapub.org The conversion of carboxylic acid derivatives of the parent compound would follow standard oxidation protocols for the specific functional groups involved.
Reduction Reactions and Mechanisms
Reduction reactions are particularly relevant to the synthesis of this compound, which is often prepared from a nitrile precursor. General methodologies for amine synthesis also apply.
Reduction of Cyano Groups to Primary Amines
The synthesis of this compound frequently involves the reduction of a 4,4-difluoro-3-cyanopyrrolidine precursor. This transformation of a nitrile to a primary amine is a fundamental reaction in organic synthesis. The mechanism involves the addition of hydride equivalents across the carbon-nitrogen triple bond.
Catalytic hydrogenation is a highly efficient method for this reduction. acsgcipr.org This process typically uses hydrogen gas with a heterogeneous catalyst such as Palladium (Pd), Platinum (Pt), Rhodium (Rh), or Raney Nickel. acsgcipr.orggoogle.comyoutube.com To suppress the formation of secondary and tertiary amine byproducts, ammonia (B1221849) is often added to the reaction mixture. commonorganicchemistry.com The reaction proceeds on the surface of the metal catalyst where H₂ is adsorbed and the nitrile is activated for sequential hydrogen addition.
Chemical reducing agents are also widely employed.
Lithium Aluminum Hydride (LiAlH₄) : A powerful reducing agent that readily converts nitriles to primary amines. youtube.comcommonorganicchemistry.com The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic nitrile carbon, followed by further reduction of the resulting imine intermediate.
Borane (B79455) Complexes : Reagents like Borane-tetrahydrofuran (BH₃-THF) or Borane-dimethylsulfide (BH₃-SMe₂) are also effective for nitrile reduction. youtube.comcommonorganicchemistry.com
Ammonia Borane (AB) : A catalyst-free method using ammonia borane under thermal conditions has been developed, which is tolerant of many functional groups and is environmentally benign. organic-chemistry.orgnih.govacs.org The likely reducing agent is an in-situ generated aminodiborane. nih.govacs.org This method is particularly effective for preparing amines with fluorinated aromatic rings. nih.gov
Electrocatalytic hydrogenation on nanostructured copper electrocatalysts has emerged as another method. nsf.gov The selectivity towards the primary amine can be enhanced by using CO₂-saturated electrolytes, which reversibly protect the newly formed amine as a carbamate (B1207046), preventing further reaction. nsf.gov
General Amine Reduction Methodologies
Beyond nitrile reduction, other functional groups can be reduced to form amines. The reduction of amides, azides, or nitro groups are common strategies in organic synthesis. For instance, the reduction of a primary amide derivative of the pyrrolidine could be achieved using a tropylium (B1234903) catalyst with pinacolborane (HBpin), which proceeds through a deoxygenative step to an imine intermediate that is further reduced. researchgate.net The biological reduction of nitriles is catalyzed by the enzyme QueF, which uses NADPH as the hydride source and involves a covalent thioimide intermediate. nih.gov While not a synthetic method, it provides insight into the mechanistic steps of nitrile reduction, involving hydride transfer and protonation. nih.gov
| Method | Reagent/Catalyst | Typical Conditions | Key Features |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni, or Rh | Varying H₂ pressure, often with NH₃ additive | High efficiency, atom economical, risk of over-alkylation. acsgcipr.orgcommonorganicchemistry.com |
| Metal Hydride Reduction | LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup | Powerful, non-selective, rapid reaction. youtube.com |
| Borane Reduction | BH₃-THF or BH₃-SMe₂ | THF, often with heating | Milder alternative to LiAlH₄. commonorganicchemistry.com |
| Catalyst-Free Reduction | Ammonia Borane (AB) | Thermal decomposition (e.g., 120°C in Et₂O) | Environmentally benign, tolerant of many functional groups. organic-chemistry.org |
| Electrocatalytic Hydrogenation | Copper electrocatalyst | Aqueous CO₂-saturated electrolyte | High selectivity for primary amine, avoids chemical oxidants/reductants. nsf.gov |
Nucleophilic and Electrophilic Substitution Processes
The primary and secondary amine functionalities of this compound make it a potent nucleophile. The pyrrolidine ring itself is saturated and aliphatic, meaning it does not undergo electrophilic aromatic substitution like pyrrole (B145914) or pyridine. echemi.com
The nucleophilicity of the amine groups allows the molecule to readily participate in nucleophilic substitution and addition reactions. The lone pair of electrons on both nitrogen atoms can attack electrophilic centers. This reactivity is central to its use as a building block in medicinal chemistry for constructing more complex molecules. enamine.netnih.gov For example, it can react with alkyl halides, acyl chlorides, or activated aromatic systems.
In a typical nucleophilic acyl substitution, the amine attacks the carbonyl carbon of an acyl derivative (like an acid chloride or anhydride), leading to a tetrahedral intermediate which then collapses to form a new amide bond, expelling a leaving group. masterorganicchemistry.com Similarly, in a nucleophilic substitution reaction with an alkyl halide, the amine nitrogen attacks the electrophilic carbon, displacing the halide and forming a new C-N bond. Such reactions with amines can be difficult to control, as the primary amine product can react further to form secondary and tertiary amines. youtube.com
The compound can also participate in nucleophilic aromatic substitution (SₙAr) reactions with electron-deficient aromatic or heteroaromatic rings, displacing leaving groups such as halides. For example, 3-aminopyrrolidine (B1265635) derivatives have been synthesized and used as antagonists for chemokine receptors, where the pyrrolidine nitrogen is often substituted via reaction with an electrophilic partner. nih.gov
Electrophilic substitution on the pyrrolidine ring is not a characteristic reaction. Unlike aromatic systems such as pyridine, where electrophilic attack deactivates the ring and directs substitution to the C3 position, the saturated pyrrolidine ring lacks a π-system to stabilize the intermediates of such reactions. youtube.com Any reaction with an electrophile will overwhelmingly occur at the most nucleophilic sites, which are the nitrogen atoms.
Nucleophilic Substitution at Amine-Adjacent Centers
The amine functionality of pyrrolidine derivatives is fundamentally nucleophilic, capable of participating in a variety of substitution reactions. Pyrrolidine is a well-documented nucleophile for aromatic nucleophilic substitution (SNAr) reactions, particularly with activated thiophene (B33073) derivatives. nih.gov In these reactions, the pyrrolidine amine attacks an electron-deficient aromatic carbon, leading to the formation of a Meisenheimer adduct, followed by the displacement of a leaving group. nih.gov
For this compound, the primary amine at the C-3 position is the center of nucleophilicity. However, the presence of two highly electronegative fluorine atoms at the adjacent C-4 position exerts a strong electron-withdrawing inductive effect. This effect is expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to unsubstituted pyrrolidin-3-amine. Despite this deactivation, the amine can still engage in nucleophilic substitution, especially with highly electrophilic partners. For instance, tertiary alkylamines have been shown to act as nucleophiles in substitution reactions at heteroaromatic halides. mdpi.com
The general mechanism for an SNAr reaction involving a pyrrolidine derivative is a stepwise pathway:
Nucleophilic Attack: The amine adds to the electrophilic carbon of the aromatic ring. nih.gov
Intermediate Formation: A zwitterionic intermediate (Meisenheimer complex) is formed. nih.gov
Leaving Group Departure: The leaving group is eliminated, often facilitated by a proton transfer, to restore aromaticity. nih.gov
The reactivity in such transformations is highly dependent on the electrophile's nature and the reaction conditions, as summarized in the table below.
| Electrophile Class | Nucleophile | Typical Conditions | Key Mechanistic Feature |
| Activated Nitroarenes | Pyrrolidine | Excess amine, polar solvent | Stepwise addition-elimination via Meisenheimer complex nih.gov |
| Dihalopyrimidines | 2,3-Dimethylaniline | Triethylamine (B128534), EtOH | Substitution at the pyrimidine (B1678525) core mdpi.com |
| Activated Fluoro-aromatics | Polyvinylamine | Water, reflux | SNAr with polymeric amine researchgate.net |
Electrophilic Reactivity of Substituted Pyrrolidines
While the amine group is inherently nucleophilic, the pyrrolidine scaffold can be induced to exhibit electrophilic reactivity. A primary pathway to achieve this is through the oxidation of the amine to form a highly electrophilic iminium ion. beilstein-journals.org Single-electron oxidation of an amine generates an amine radical cation, which can then be further oxidized or deprotonated to yield the corresponding iminium ion. beilstein-journals.org These iminium ions are potent electrophiles that are readily intercepted by a wide range of nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the position alpha to the nitrogen.
In the context of this compound, oxidation would likely occur at the C-3 amine. Subsequent transformation into an iminium ion would render the C-3 or adjacent carbons electrophilic, opening pathways for functionalization. The operational simplicity of methods like electrochemical oxidation makes this a viable strategy for activating functionalized pyrrolidines. semanticscholar.org
Radical Chemistry of Amine Systems
The generation of amine radical cations through single-electron transfer (SET) processes has emerged as a powerful tool in modern organic synthesis, unlocking unique reactivity modes that are inaccessible for their closed-shell counterparts. beilstein-journals.orgcolab.ws
Generation and Reactivity of Amine Radical Cations
Amine radical cations are odd-electron species formed by the removal of one electron from the lone pair of a neutral amine. beilstein-journals.org This transformation can be achieved through various methods, including electrochemistry, chemical oxidants, and, most notably, visible-light photoredox catalysis. beilstein-journals.org Photocatalysis offers a mild and versatile platform for generating these intermediates from unfunctionalized amines. nih.gov
Once formed, amine radical cations exhibit several distinct modes of reactivity:
Deprotonation: The dominant pathway is often deprotonation at the carbon alpha to the nitrogen, producing a strongly reducing α-amino radical. beilstein-journals.org
Hydrogen Atom Abstraction (HAT): In certain structures, such as bridged bicyclic systems, the radical cation can act as an efficient hydrogen atom abstractor. nih.gov
Bond Cleavage: Cleavage of a C-C bond alpha to the nitrogen can occur, generating a neutral carbon radical and an iminium ion. beilstein-journals.org
Addition to π-Systems: As electrophilic species, they can add to nucleophilic alkenes and arenes to form new C-N bonds. nih.gov
| Generation Method | Precursor | Key Intermediate | Subsequent Reactivity |
| Visible-Light Photoredox Catalysis | Tertiary Amine | Amine Radical Cation | Deprotonation, C-C Cleavage, HAT beilstein-journals.org |
| UV-light Mediation | N-Chloroamine | Aminyl Radical / Aminium Radical Cation | Intramolecular 1,5-HAT nih.gov |
| Chemical Oxidants | N-Cyclopropylaniline | Amine Radical Cation | C-C bond cleavage and rearrangement beilstein-journals.org |
Mechanistic Pathways of C-C Bond Cleavage in Amine Radical Cations
While deprotonation is a common fate for amine radical cations, the cleavage of a C-C bond alpha to the nitrogen represents a synthetically powerful, albeit less exploited, reaction pathway. beilstein-journals.org This fragmentation process results in the simultaneous formation of an iminium ion and a carbon-centered radical, two valuable synthetic intermediates. beilstein-journals.orgnih.gov
This reaction is particularly favored in systems where the resulting carbon radical is stabilized or where the cleavage releases significant ring strain. nih.gov For example, photoredox-catalyzed oxidation of 2-substituted oxazolidines leads to an unprecedented C-C bond cleavage of the resulting radical cation, driven by the formation of a stable iminium ion and the release of tertiary, α-oxy, or α-amido radicals. nih.govacs.org Similarly, N-cyclopropylanilines undergo C-C bond cleavage upon oxidation to relieve the strain of the three-membered ring. beilstein-journals.org
For a pyrrolidine radical cation derived from a derivative of this compound, a C-C bond cleavage would result in a ring-opening event. The regioselectivity and facility of this cleavage would be influenced by the substitution pattern and the stability of the radical formed.
| Substrate Type | Radical Cation Intermediate | Driving Force for Cleavage | Products |
| 2-Substituted Oxazolidines | Oxazolidine Radical Cation | Stability of released radical | Carbon Radical + Iminium Ion nih.gov |
| N-Cyclopropylanilines | Cyclopropylamine Radical Cation | Ring strain release | Distonic Radical Cation beilstein-journals.org |
| 1,2-Diamines | 1,2-Diamine Radical Cation | Formation of stable products | Iminium Ion + α-Amino Radical beilstein-journals.org |
Cycloaddition and Hydroamination Reactions in Pyrrolidine Synthesis
Cycloaddition and hydroamination reactions are cornerstone strategies for the construction of the pyrrolidine core, offering high levels of control over stereochemistry and substitution patterns. thieme-connect.de
1,3-Dipolar Cycloaddition of Azomethine Ylides
The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most powerful and convergent methods for the stereocontrolled synthesis of substituted pyrrolidines. nih.govwikipedia.org Azomethine ylides are nitrogen-based 1,3-dipoles that react in a concerted, suprafacial fashion with dipolarophiles. wikipedia.org This process can create up to four new contiguous stereocenters in a single step. wikipedia.org
The relevance of this methodology to this compound lies in its ability to construct highly functionalized and specifically fluorinated pyrrolidine rings. Research has demonstrated the successful use of fluorinated styrenes as dipolarophiles in copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions. nih.gov This approach provides access to chiral fluoropyrrolidines with high yields and excellent stereoselectivity. nih.gov The reaction overcomes the challenge of using less reactive, non-activated alkenes as dipolarophiles and avoids the potential for fluorine elimination. nih.gov The fluorine atoms on the resulting pyrrolidine ring were found to be crucial for enhancing the antifungal activity of the products, highlighting the importance of such synthetic methods. nih.gov
| Ylide Source | Dipolarophile | Catalyst System | Product Type |
| Imines + Difluorocarbene | Electron-deficient alkynes | Active Lead | 2-Fluoropyrrole derivatives rsc.org |
| Aziridines (thermal ring-opening) | Benzaldehyde | Heat | Oxazolidines (carbonyl dipolarophile) nih.gov |
| Glycine Imines | gem-Difluorostyrenes | Cu(I) / Chiral Ligand | Chiral 4,4-Difluoropyrrolidines nih.gov |
Hydroamination of Unsaturated Precursors
Currently, there is a lack of publicly available scientific literature detailing the mechanistic investigations of hydroamination reactions specifically involving this compound as the amine source for the hydroamination of unsaturated precursors. While the hydroamination of alkenes, alkynes, and allenes is a well-established method for the formation of carbon-nitrogen bonds, specific studies detailing the reaction kinetics, catalytic cycles, and substrate scope employing this compound could not be retrieved.
General hydroamination reactions can be catalyzed by a variety of metals, including early and late transition metals, as well as alkali and alkaline earth metals. The reaction mechanism often involves the coordination of the unsaturated precursor to the metal center, followed by nucleophilic attack of the amine. Subsequent protonolysis then regenerates the catalyst and yields the aminated product. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is highly dependent on the catalyst system and the electronic properties of the substrates.
In the context of a fluorinated amine like this compound, the electron-withdrawing nature of the fluorine atoms would be expected to decrease the nucleophilicity of the amine nitrogen. This could potentially necessitate more reactive catalysts or harsher reaction conditions to achieve efficient hydroamination. Furthermore, the stereochemistry of the pyrrolidine ring could influence the diastereoselectivity of the hydroamination of prochiral unsaturated substrates.
While research into the synthesis and utility of fluorinated pyrrolidines is an active area, specific data on the hydroamination reactions of this compound, including detailed research findings and data tables, remains to be published in the accessible scientific domain.
Advanced Spectroscopic Characterization and Structural Analysis of 4,4 Difluoropyrrolidin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides unambiguous evidence of the molecular framework and stereochemistry.
One-dimensional NMR spectra offer fundamental information about the chemical environment of each unique nucleus in the molecule.
¹H NMR: The proton NMR spectrum of 4,4-Difluoropyrrolidin-3-amine is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring. The protons on the same carbon atom (geminal protons) are diastereotopic due to the stereocenter at C3 and the presence of the fluorine atoms at C4, leading to complex splitting patterns. Protons on C2, C3, and C5 will exhibit coupling to each other (vicinal coupling) and, crucially, coupling to the fluorine atoms (J-coupling), further complicating the spectra but providing valuable structural data. researchgate.net
¹³C NMR: The carbon spectrum provides information on each carbon atom. The signal for C4 will be split into a triplet due to the two directly attached fluorine atoms (¹J-coupling). The adjacent carbons, C3 and C5, will also show splitting due to two-bond coupling (²J-coupling). These characteristic C-F coupling constants are diagnostic for the presence and location of fluorine atoms. core.ac.uk
¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is particularly informative for fluorinated compounds. nih.govchemrxiv.org For this compound, the two fluorine atoms at the C4 position are diastereotopic, meaning they are chemically non-equivalent and should, in principle, give rise to two separate signals. The difference in their chemical shifts (ΔδFF) is highly sensitive to the local conformation. chemrxiv.orgjohnshopkins.edu Each fluorine signal would be split by the other fluorine (geminal ²JFF coupling) and by the protons on the adjacent C3 and C5 carbons (vicinal ³JHF coupling). nih.gov
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | H2 | ~3.0 - 3.4 | ddd | ²JHH, ³JHH, ³JHF |
| H3 | ~3.5 - 3.9 | m | ³JHH, ³JHF | |
| H5 | ~3.1 - 3.5 | ddd | ²JHH, ³JHH, ³JHF | |
| NH | ~1.5 - 2.5 | br s | - | |
| NH₂ | ~1.6 - 2.8 | br s | - | |
| ¹³C | C2 | ~50 - 55 | t | ²JCF |
| C3 | ~58 - 63 | t | ²JCF | |
| C4 | ~120 - 125 | t | ¹JCF (~240-260) | |
| C5 | ~48 - 53 | t | ²JCF | |
| ¹⁹F | F (axial) | ~ -95 to -105 | dt | ²JFF, ³JHF |
| F (equatorial) | ~ -100 to -110 | dt | ²JFF, ³JHF |
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. mdpi.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show cross-peaks connecting the protons on C2 with the proton on C3, and the proton on C3 with the protons on C5, confirming the sequence of atoms in the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the pyrrolidine ring (H2 to C2, H3 to C3, and H5 to C5).
Table 2: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlated Nuclei | Expected Cross-Peaks | Information Gained |
| COSY | ¹H ↔ ¹H | H2 ↔ H3, H3 ↔ H5 | Confirms proton connectivity within the ring. |
| HSQC | ¹H ↔ ¹³C (¹J) | H2 ↔ C2, H3 ↔ C3, H5 ↔ C5 | Assigns protons to their directly bonded carbons. |
| HMBC | ¹H ↔ ¹³C (²⁻³J) | H2 ↔ C3, H2 ↔ C4, H5 ↔ C4, H5 ↔ C3 | Confirms the overall carbon skeleton and placement of substituents. |
The pyrrolidine ring is not planar and exists in various puckered conformations, typically described as "envelope" or "twisted" forms. The introduction of fluorine atoms significantly influences this conformational preference. ¹⁹F NMR is a uniquely sensitive probe for these dynamics. nih.gov
Research on the closely related compound, 4,4-difluoroproline, has shown that the chemical shift difference between the two diastereotopic fluorine atoms (ΔδFF) is a direct reporter of the ring's conformational state. chemrxiv.orgjohnshopkins.edu
A small ΔδFF value (0–3 ppm) is observed when the ring is conformationally flexible, rapidly interconverting between different puckered forms (e.g., Cγ-exo and Cγ-endo puckers). chemrxiv.org This indicates a disordered state.
A large ΔδFF value (5–12 ppm) indicates that the ring is locked into a single, preferred conformation. chemrxiv.orgjohnshopkins.edu This ordering is often induced by interactions with other parts of a larger molecule or a binding partner.
Therefore, by measuring the ΔδFF of this compound under various conditions (e.g., different solvents or temperatures), one can gain significant insight into its conformational biases and molecular dynamics. chemrxiv.orgacs.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of a parent ion, often to within a few parts per million (ppm). fiu.edunih.gov For this compound (C₅H₁₀F₂N₂), the expected exact mass of the protonated molecule, [M+H]⁺, can be calculated. This precise measurement allows for the unambiguous determination of the elemental formula, distinguishing it from other potential compounds with the same nominal mass. pnnl.gov
Formula: C₅H₁₀F₂N₂
Calculated Monoisotopic Mass: 136.0815
Expected [M+H]⁺ Ion: 137.0893
Observing an ion with this specific m/z value in an HRMS analysis serves as a primary confirmation of the compound's identity.
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific parent ion (such as the [M+H]⁺ ion of our compound) and its subsequent fragmentation by collision with an inert gas. mdpi.com The resulting fragment ions are then analyzed, providing a fragmentation pattern that acts as a "fingerprint" for the molecule's structure. nih.gov This technique is invaluable for confirming the connectivity of atoms. researchgate.net
For this compound, characteristic fragmentation pathways would likely include:
Loss of ammonia (B1221849) (NH₃) from the amine group.
Cleavage of the pyrrolidine ring, leading to smaller charged fragments.
Loss of hydrogen fluoride (B91410) (HF).
The precise masses of these fragments, determined by HRMS, can be used to deduce their elemental compositions, allowing for the confident reconstruction of the original molecular structure.
Table 3: Predicted Key Fragments in MS/MS Analysis of [C₅H₁₀F₂N₂ + H]⁺
| Parent Ion [M+H]⁺ (m/z) | Predicted Fragment Ion | Neutral Loss | Fragment m/z | Possible Interpretation |
| 137.0893 | [C₅H₈F₂N]⁺ | NH₃ | 120.0624 | Loss of the primary amine group |
| 137.0893 | [C₅H₉FN₂]⁺ | HF | 117.0777 | Loss of hydrogen fluoride |
| 137.0893 | [C₃H₅F₂N]⁺ | C₂H₅N | 92.0363 | Ring cleavage and loss of ethylamine (B1201723) moiety |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For this compound, this technique would provide precise information on bond lengths, bond angles, and the conformation of the pyrrolidine ring. Furthermore, for a chiral sample, X-ray crystallography of a suitable crystalline derivative can be used to establish the absolute configuration of the stereocenters.
Hypothetical Crystallographic Data:
Although a crystal structure for this compound has not been reported, analysis of related pyrrolidine structures allows for the prediction of its likely solid-state conformation. The pyrrolidine ring is expected to adopt an envelope or twisted conformation to minimize steric strain. The presence of the fluorine atoms at the C4 position would influence the local geometry, likely causing a slight puckering of the ring. Intermolecular hydrogen bonding involving the amine group is expected to be a dominant feature in the crystal packing.
A hypothetical table of crystallographic data, based on typical values for small organic molecules, is presented below.
Table 1: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric space group for a racemate |
| a (Å) | 8-12 |
| b (Å) | 5-10 |
| c (Å) | 12-18 |
| β (°) | 90-105 for monoclinic |
| Volume (ų) | 800-1500 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.3-1.5 |
| Hydrogen Bonding | N-H···N, N-H···F |
Note: This data is predictive and awaits experimental verification.
Computational Approaches in the Study of 4,4 Difluoropyrrolidin 3 Amine and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and reaction energetics.
Density Functional Theory (DFT) Studies on Electronic Properties and Energetics
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, providing a balance between accuracy and computational cost. youtube.comnih.gov For derivatives of 4,4-Difluoropyrrolidin-3-amine, DFT is instrumental in understanding how geminal fluorine substitution impacts the molecule's electronic properties and conformational stability. beilstein-journals.orgnih.gov
Energetics, particularly the relative stability of different conformations, are also effectively studied using DFT. beilstein-journals.orgnih.gov By optimizing the geometry of various possible stereoisomers and conformers, their relative Gibbs free energies can be calculated to predict the most stable forms. nih.gov For instance, a study on various difluorinated pyrrolidines employed the B3LYP-D3BJ/6-311++G** level of theory to explore the relative energies of different conformations. nih.govresearchgate.net Such calculations are vital for understanding the structural preferences that govern the biological activity of these compounds.
| Property | Calculated Value (Representative) | Implication |
| Dipole Moment | ~2.5 - 3.5 D | High polarity, influencing solubility and intermolecular interactions. |
| Energy of C3-endo Pucker | Reference (0 kcal/mol) | A stable conformation of the pyrrolidine (B122466) ring. |
| Energy of C3-exo Pucker | +0.5 to +2.0 kcal/mol | A slightly less stable ring conformation. |
| Mulliken Charge on N (Amine) | ~ -0.8 e | The nitrogen atom is electron-rich and acts as a nucleophilic center. |
| Mulliken Charge on F | ~ -0.4 e | Fluorine atoms strongly withdraw electron density. |
Note: The values in this table are illustrative, based on typical results from DFT calculations on similar fluorinated heterocyclic amines, and serve to represent the type of data generated.
Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgucsb.eduyoutube.com This approach is highly effective in rationalizing the outcomes of various chemical reactions. wikipedia.orgnih.gov
For this compound, the HOMO is typically localized on the lone pair of the amine nitrogen atom, making this site the primary center for nucleophilicity and basicity. youtube.com This indicates that in a chemical reaction, the molecule will most likely donate electrons from this orbital to react with an electrophile. youtube.com Conversely, the LUMO represents the most favorable region for accepting electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the chemical reactivity and stability of the molecule. nih.gov A smaller gap generally suggests higher reactivity.
FMO analysis can predict the regioselectivity and stereoselectivity of reactions involving this compound derivatives. By analyzing the coefficients and spatial distribution of the HOMO and LUMO, chemists can predict how the molecule will orient itself when approaching a reaction partner, leading to the preferential formation of one product over another. youtube.com
| Molecular Orbital | Energy (eV) (Illustrative) | Description and Reactivity Implication |
| HOMO | -9.5 | Localized on the amine nitrogen. Governs nucleophilic reactions (e.g., acylation, alkylation). The molecule acts as an electron donor through this orbital. youtube.com |
| LUMO | +2.0 | Distributed across the C-F and C-N σ* antibonding orbitals. Represents the site for electrophilic attack. The molecule can act as an electron acceptor. |
| HOMO-LUMO Gap | 11.5 | A large gap suggests high kinetic stability and low chemical reactivity. nih.gov |
Note: These energy values are hypothetical and serve to illustrate the principles of FMO analysis.
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations are used to explore the conformational landscape and dynamic behavior of molecules over time, which is particularly important for understanding interactions with large biological systems like proteins.
Conformational Analysis of the 4,4-Difluoropyrrolidine Ring
The five-membered pyrrolidine ring is not planar and exists in puckered conformations, typically described as "envelope" or "twist" forms. beilstein-journals.org The substituents on the ring heavily influence which pucker is preferred. nih.gov In this compound, the presence of two fluorine atoms at the C4 position has a profound impact on the ring's conformational equilibrium. nih.gov
Computational methods, often validated by NMR data, are used to perform a conformational analysis. nih.gov The gem-difluoro substitution introduces strong stereoelectronic effects. These effects, including the gauche effect, arise from interactions between the C-F bonds and adjacent bonds. beilstein-journals.orgresearchgate.net The molecule will adopt a conformation that minimizes unfavorable dipole-dipole interactions between the two highly polar C-F bonds. This often results in a strong preference for a specific ring pucker that dictates the spatial orientation of the 3-amino group. This conformational locking is a key feature exploited in drug design, as it reduces the entropic penalty upon binding to a biological target. nih.gov Studies on similar fluorinated pyrrolidines show that fluorine substitution can significantly alter the natural puckering bias of the ring. beilstein-journals.orgnih.gov
| Conformation | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Population (%) |
| C3-exo Pucker | C2-C3-C4-C5 | Low | High |
| C3-endo Pucker | C2-C3-C4-C5 | Higher | Low |
| Twist (T) Forms | Various | Intermediate | Intermediate |
Note: This table illustrates a hypothetical conformational landscape. The actual preferred pucker and energy differences would be determined via specific computational studies.
Investigation of Non-Covalent Interactions (e.g., C-F…N+ interactions, hydrogen bonding, halogen bonding)
Non-covalent interactions are crucial for molecular recognition and the binding of a ligand to its receptor. libretexts.org The this compound scaffold can participate in several key non-covalent interactions.
Hydrogen Bonding : The primary amine at the C3 position is a potent hydrogen bond donor and acceptor. In a biological context, it can form critical hydrogen bonds with amino acid residues (e.g., aspartate, glutamate, serine) in a protein's active site. libretexts.org
C-F Interactions : While the C-F bond is a poor hydrogen bond acceptor compared to oxygen or nitrogen, it can still participate in weak hydrogen bonds (C-H···F-C) and other electrostatic interactions. researchgate.netresearchgate.net The polarized nature of the C-F bond can lead to favorable interactions with electron-deficient groups.
Halogen Bonding : Though more common for heavier halogens, fluorine can occasionally act as a halogen bond acceptor. nih.govrsc.org More significantly, the electron-withdrawing nature of the fluorine atoms can create a positive region (a σ-hole) on the opposite side of other atoms, influencing intermolecular contacts.
C-F…N+ Interactions : In the protonated form of the amine (a common state under physiological conditions), a specific intramolecular, non-covalent interaction can occur between the cationic ammonium (B1175870) group and the electronegative fluorine atoms. This stabilizing interaction can further influence the conformational preference of the ring.
Molecular dynamics simulations can be used to study these interactions in a dynamic, solvated environment, providing insight into the stability of protein-ligand complexes. nih.gov
In Silico Design and Virtual Screening Methodologies
The unique structural and electronic properties of the 4,4-difluoropyrrolidine scaffold make it an attractive component for in silico (computer-based) drug design. nih.gov Virtual screening is a key technique used to identify promising drug candidates from large chemical libraries. wikipedia.orgslideshare.net
The process often begins with a known biological target, such as an enzyme or receptor. creative-enzymes.com A virtual library of compounds containing the this compound core can be screened using two main approaches:
Structure-Based Virtual Screening (SBVS) : If the 3D structure of the target protein is known, molecular docking can be used to predict how each compound in the library will bind to the active site. wikipedia.orgslideshare.net Docking programs score the binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. This allows for the ranking of thousands or millions of compounds, prioritizing a smaller, more manageable number for experimental testing. nih.gov
Ligand-Based Virtual Screening (LBVS) : When the target structure is unknown, but active ligands have been identified, a pharmacophore model can be built. wikipedia.orgslideshare.net This model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, charged groups) required for biological activity. The virtual library is then searched for molecules that match this pharmacophore. nih.gov
Following virtual screening, the top-ranked "hits" are often subjected to more rigorous computational analysis, such as molecular dynamics simulations, to assess the stability of the predicted binding mode before being synthesized and tested in the lab. mdpi.comresearchgate.net
| Step | Method | Description | Desired Outcome |
| 1. Library Preparation | Chemical Informatics | A large database of virtual compounds, often containing the 4,4-difluoropyrrolidine scaffold, is prepared and filtered for drug-like properties. | A diverse and high-quality compound library. |
| 2. Target Preparation | Molecular Modeling | The 3D structure of the target protein is obtained (e.g., from the PDB) and prepared for docking (e.g., adding hydrogens, defining the binding site). | A receptor model ready for screening. |
| 3. High-Throughput Virtual Screening (HTVS) | Molecular Docking | The entire library is rapidly docked into the target's active site using a fast and efficient scoring function. | A ranked list of compounds, enriching potential binders (~1-10% of the initial library). researchgate.net |
| 4. Lead Filtering & Refinement | Docking (Higher Precision) / Pharmacophore Filtering | The top hits from HTVS are re-docked using more accurate (and slower) methods. ADME/Tox properties are predicted. | A smaller, refined list of high-priority candidates for synthesis. acs.org |
| 5. Hit Validation | Molecular Dynamics (MD) Simulations | The binding stability of the most promising candidates is evaluated over time in a simulated physiological environment. | Confirmation of a stable binding mode and key interactions. researchgate.net |
Ligand-Based and Structure-Based Virtual Screening (e.g., molecular docking, pharmacophore modeling)
Virtual screening is a cornerstone of modern drug discovery, employing computational methods to search large libraries of compounds for molecules that are likely to bind to a drug target. This can be approached from two main angles: using the structure of the known active ligands (ligand-based) or the three-dimensional structure of the target protein (structure-based).
Pharmacophore Modeling: This ligand-based method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific target. For scaffolds like pyrrolidine, pharmacophore models are developed by aligning a set of known active derivatives and abstracting their common features. nih.gov For instance, a study on pyrrolidine derivatives as Dipeptidyl peptidase IV (DPP-IV) inhibitors led to the generation of a five-point pharmacophore model designated AAADH_1, comprising two hydrogen bond acceptors, one hydrogen bond donor, and one hydrophobic feature. nih.gov Such a model serves as a 3D query to rapidly screen virtual libraries, identifying novel compounds, including potentially active difluorinated pyrrolidines, that match the required spatial and chemical arrangement. tandfonline.com
Molecular Docking: As a primary structure-based method, molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding how derivatives of this compound might interact with a receptor's active site. For example, docking studies of various pyrrolidine derivatives have successfully identified key amino acid residues crucial for binding. In studies of influenza neuraminidase inhibitors, key interactions were identified with residues Trp178, Arg371, and Tyr406. nih.gov The docking score, a numerical value that estimates the binding affinity, helps rank different derivatives. A study on pyrrolidine derivatives targeting DPP-IV found a potent compound with a dock score of -7.966, superior to the standard drug Vildagliptin. nih.gov These docking poses provide critical insights into the structure-activity relationships (SAR) and guide the design of new analogs with improved binding. tandfonline.com The geminal difluoro group on the 4-position of the pyrrolidine ring can significantly influence binding by altering local polarity, participating in hydrogen bonding, and establishing favorable orthogonal multipolar interactions with the protein backbone, effects that can be explicitly modeled through docking. nih.gov
| Target Protein | Ligand Class | Docking Score (Example) | Key Interacting Residues |
|---|---|---|---|
| Dipeptidyl Peptidase IV (DPP-IV) | Pyrrolidine Derivatives | -7.966 kcal/mol | Not specified |
| Influenza Neuraminidase (NA) | Pyrrolidine Derivatives | Not specified | Trp178, Arg371, Tyr406 |
| Myeloid Cell Leukemia-1 (Mcl-1) | Pyrrolidine Derivatives | Not specified | Not specified |
Free Energy Perturbation Methods (e.g., MM-PBSA, MM-GBSA, WaterSwap)
While molecular docking provides a rapid assessment of binding modes and relative affinities, more rigorous methods are often needed to obtain a more accurate estimation of the binding free energy. End-point methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are commonly used to refine docking results. tandfonline.com
These methods calculate the binding free energy by combining molecular mechanics energies with continuum solvation models. The total binding free energy is estimated by summing several terms, including the van der Waals and electrostatic interactions, the polar solvation energy (calculated via the Poisson-Boltzmann or Generalized Born models), and the nonpolar solvation energy, which is typically estimated from the solvent-accessible surface area (SASA). frontiersin.org This approach was used to support molecular docking results for pyrrolidine derivatives designed as Mcl-1 inhibitors, helping to confirm the stability of the ligand-protein complexes. tandfonline.com
| Energy Component | Description | Contribution to Binding |
|---|---|---|
| ΔE_vdw (van der Waals) | Energy from dispersion and repulsion forces. | Typically favorable. |
| ΔE_elec (Electrostatic) | Energy from Coulombic interactions between charges. | Typically favorable. |
| ΔG_polar (Polar Solvation) | Energy cost of desolvating the ligand and protein binding site. | Typically unfavorable. |
| ΔG_nonpolar (Nonpolar Solvation) | Energy gain from hydrophobic effects. | Typically favorable. |
More computationally intensive, yet often more accurate, are alchemical free energy methods like Free Energy Perturbation (FEP). FEP calculates the relative binding free energy between two ligands by computationally "mutating" one into the other in a series of non-physical intermediate steps. This method is particularly relevant for evaluating the impact of subtle chemical modifications, such as the addition of fluorine atoms. A technique known as "computational fluorine scanning" utilizes FEP to predict the change in binding affinity when a hydrogen atom is replaced by a fluorine atom at various positions on a lead compound. nih.govresearchgate.net This approach could be directly applied to a parent pyrrolidine compound to predict whether the addition of the 4,4-difluoro substitution would be beneficial for binding affinity, thereby providing a physics-based rationale for its inclusion in drug design. nih.gov
The Role of 4,4 Difluoropyrrolidin 3 Amine As a Versatile Scaffold in Chemical Design
Influence of Geminal Fluorination on Molecular Conformation and Stability
The introduction of geminal fluorine atoms at the C4 position of the pyrrolidin-3-amine scaffold profoundly influences the molecule's three-dimensional structure and stability. This is primarily due to the unique stereoelectronic properties of the fluorine atom, which dictate the conformational preferences of the five-membered ring.
Stereoelectronic Effects of Fluorine on Pyrrolidine (B122466) Ring Pucker
The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" or "twist" forms. The substitution of fluorine atoms significantly alters this equilibrium. The primary stereoelectronic interaction at play is the fluorine gauche effect, which is a tendency for a fluorine atom to orient itself gauche (at a 60° dihedral angle) to an adjacent electron-withdrawing group or another fluorine atom. nih.govbeilstein-journals.orgresearchgate.net This effect arises from stabilizing hyperconjugative interactions between the C-H or C-C bonding orbitals and the antibonding C-F orbital (σ → σ*).
In fluorinated pyrrolidines, this gauche effect, along with other interactions like the anomeric effect (nN → σ*CF), stabilizes specific ring puckers. nih.govresearchgate.net For pyrrolidines fluorinated at the C3 or C4 positions (the γ-carbon relative to the nitrogen), the ring pucker is typically described as Cγ-exo (where Cγ is out of the plane on the opposite side of the C5) or Cγ-endo (where Cγ is out of the plane on the same side as C5). Studies on related fluorinated pyrrolidines have demonstrated that the gauche effect often stabilizes the Cγ-exo conformation. nih.gov However, the presence of geminal difluorination introduces a complex interplay of competing stereoelectronic and steric interactions that can mitigate the strong conformational bias seen in monofluorinated systems. beilstein-journals.orgresearchgate.netbeilstein-journals.org
Table 1: Key Stereoelectronic Effects Influencing Pyrrolidine Ring Conformation
| Effect | Description | Consequence on Ring Pucker |
| Fluorine Gauche Effect | A stabilizing interaction that favors a gauche relationship between the C-F bond and an adjacent electron-withdrawing group (like the ring nitrogen). nih.govbeilstein-journals.org | Tends to favor specific puckered conformations, often the Cγ-exo pucker in monofluorinated systems. nih.gov |
| Anomeric Effect | Electron delocalization from the nitrogen lone pair into the antibonding orbital of the C-F bond (nN → σ*CF). nih.govresearchgate.net | Imparts a strong conformational bias, particularly when fluorine is at the α-position to the nitrogen, but also influences the overall ring energetics. nih.govresearchgate.net |
| Steric and Electrostatic Interactions | Repulsive forces between substituents on the ring. | Can counteract or diminish the bias induced by stereoelectronic effects, leading to a more balanced equilibrium between different puckers. nih.gov |
Impact on Preferred Molecular Architectures
The conformational constraints imposed by geminal difluorination pre-organize the scaffold into preferred three-dimensional shapes. By locking the pyrrolidine ring into a limited set of low-energy conformations, the gem-difluoro group ensures that the substituents—namely the 3-amino group and the hydrogen or other groups on the nitrogen—are presented in well-defined spatial vectors.
This conformational restriction is highly advantageous in rational drug design. nih.gov It reduces the entropic penalty upon binding to a biological target, as the molecule does not need to "freeze" into a specific active conformation from a wide range of possibilities. Furthermore, the CF2 group acts as a non-polar, metabolically stable isostere for other functionalities, potentially improving physicochemical properties such as lipophilicity and metabolic stability without drastically altering the molecular shape. nih.gov This predictable conformational behavior makes 4,4-difluoropyrrolidin-3-amine a valuable scaffold for presenting key pharmacophoric features in a constrained and stable molecular architecture.
Application as Chiral Building Blocks in Complex Molecule Synthesis
The this compound scaffold contains a chiral center at the C3 position, making its enantiomerically pure forms valuable building blocks for the synthesis of complex, biologically active molecules. acs.orgnih.gov The strategic placement of fluorine atoms can enhance the pharmacological profile of a parent compound, making these chiral synthons highly sought after in medicinal chemistry. nih.govenamine.net
Strategies for Enantiopure Incorporation into Diverse Chemical Entities
The enantioselective synthesis of fluorinated pyrrolidine derivatives is a key step in their utilization as chiral building blocks. Methodologies often rely on either starting from the chiral pool or employing asymmetric catalysis. For instance, in the synthesis of the closely related (R)-4,4-difluoropyrrolidin-3-ol, one successful strategy involved an asymmetric transfer hydrogenation of a ketone precursor using a chiral iridium-diamine catalyst. acs.orgnih.gov This key step established the stereocenter with high enantioselectivity (98% ee). acs.org
Once obtained in enantiopure form, the this compound can be incorporated into larger molecules through standard chemical transformations of its primary and secondary amine functionalities. The primary amine at C3 can be used for amide bond formation, reductive amination, or as a nucleophile in substitution reactions. The secondary ring amine provides another handle for modification, allowing the scaffold to be seamlessly integrated into diverse molecular frameworks, from small molecule inhibitors to complex peptide mimics. nih.govresearchgate.net
Utility in Organocatalytic Systems
The pyrrolidine ring is a privileged scaffold in asymmetric organocatalysis, most famously represented by proline and its derivatives. nih.govnih.gov These catalysts typically operate through enamine or iminium ion intermediates. The introduction of geminal difluorination at the C4 position of the pyrrolidine ring offers a powerful strategy to modulate the catalyst's properties.
The strong electron-withdrawing nature of the two fluorine atoms can significantly alter the pKa of the ring nitrogen. This electronic modulation affects the formation and reactivity of the key enamine/iminium intermediates, potentially influencing the rate and selectivity of the catalyzed reaction. Furthermore, as discussed in section 6.1, the fluorine atoms enforce a specific ring pucker, which in turn controls the steric environment around the catalytic site. sciforum.netmdpi.com This fixed conformation can enhance the transfer of chirality from the catalyst to the substrate, leading to higher enantioselectivities. While specific applications of this compound in organocatalysis are still emerging, its structural and electronic features make it a highly promising candidate for the development of new, highly efficient, and selective organocatalytic systems. nih.gov
Strategies for Scaffold Derivatization and Chemical Library Generation
The this compound scaffold is well-suited for the generation of chemical libraries for high-throughput screening in drug discovery. Its structure contains two distinct nitrogen atoms—a primary amine at C3 and a secondary amine within the ring—that serve as versatile handles for chemical modification. nih.gov Derivatization of these amines allows for the systematic exploration of the chemical space around the core scaffold. iu.edu
Common derivatization strategies focus on forming stable, drug-like linkages. These include:
N-Acylation: The primary and secondary amines can be readily acylated with a wide array of acid chlorides, anhydrides, or activated carboxylic acids to form amides. This is one of the most common methods for introducing diverse side chains. iu.edu
N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many pharmaceuticals.
N-Alkylation and Reductive Amination: The amines can be alkylated directly or, more commonly, via reductive amination with aldehydes or ketones to introduce a variety of alkyl and aryl groups.
Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which can act as effective hydrogen bond donors and acceptors.
These reactions are generally robust and compatible with a broad range of functional groups, making them ideal for combinatorial chemistry and the parallel synthesis of large compound libraries. By systematically varying the substituents at both nitrogen atoms, chemists can fine-tune the scaffold's physicochemical properties and biological activity to identify promising lead compounds.
Table 2: Representative Derivatization Reactions for Library Synthesis
| Reaction Type | Reagent Example | Functional Group Formed | Purpose |
| N-Acylation | Benzoyl Chloride | Amide | Introduce diverse R-groups, modulate polarity and H-bonding. iu.edu |
| N-Sulfonylation | Tosyl Chloride | Sulfonamide | Introduce rigid, acidic groups for specific interactions. |
| Reductive Amination | Benzaldehyde, NaBH(OAc)3 | Secondary/Tertiary Amine | Introduce alkyl or aryl substituents, modify basicity. |
| Urea Formation | Phenyl Isocyanate | Urea | Introduce potent H-bond donors/acceptors. |
Site-Specific Functionalization of the Pyrrolidine Amine and Ring Positions
The chemical reactivity of this compound offers multiple avenues for site-specific functionalization, primarily at the amine group and potentially at the nitrogen atom of the pyrrolidine ring. The primary amine at the 3-position is a key site for derivatization, allowing for the introduction of a wide array of functional groups through various chemical reactions.
Amine Functionalization:
The primary amine of this compound can undergo a variety of reactions to introduce diverse substituents. Standard organic transformations can be employed to modify this position, including but not limited to:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.
Sulfonylation: Formation of sulfonamides by reacting with sulfonyl chlorides.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
These reactions allow for the systematic modification of the scaffold's properties, such as polarity, hydrogen bonding capacity, and steric bulk, which are crucial for optimizing interactions with biological targets.
Ring Position Functionalization:
Functionalization of the pyrrolidine ring itself, particularly the ring nitrogen, provides another layer of structural diversification. The secondary amine within the pyrrolidine ring can be functionalized through reactions such as N-alkylation or N-arylation, further expanding the chemical space accessible from this scaffold. Protecting group strategies are often necessary to achieve selective functionalization of either the exocyclic primary amine or the endocyclic secondary amine.
While direct C-H functionalization of the pyrrolidine ring is challenging, the synthesis of precursors with functional handles at other positions can provide access to a wider range of derivatives.
Table 1: Potential Site-Specific Functionalization Reactions of this compound
| Reaction Type | Reagent Example | Functional Group Introduced |
| Acylation | Acetyl chloride | Amide |
| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | Secondary Amine |
| Sulfonylation | Tosyl chloride | Sulfonamide |
| Urea Formation | Phenyl isocyanate | Urea |
| N-Alkylation | Methyl iodide | Tertiary Amine (ring N) |
Design of Analog Libraries for Chemical Exploration
The versatility of the this compound scaffold makes it an excellent candidate for the construction of analog libraries for chemical exploration and drug discovery. By systematically varying the substituents at the functionalization points, large and diverse libraries of compounds can be generated.
The design of such libraries often follows a combinatorial approach, where different building blocks are combined at the key reactive sites. For the this compound scaffold, a library could be designed by varying the substituents at the 3-amino position and the ring nitrogen.
Example of a Combinatorial Library Design:
A hypothetical library could be constructed by reacting the this compound core with a set of diverse carboxylic acids (to functionalize the 3-amino group) and a set of different alkylating agents (to functionalize the ring nitrogen). This two-dimensional combinatorial approach can rapidly generate a large number of unique compounds for screening.
Table 2: Illustrative Design of a 2D Combinatorial Library based on this compound
| R¹ Group (from Carboxylic Acid) | R² Group (from Alkylating Agent) |
| Phenyl | Methyl |
| Pyridyl | Ethyl |
| Thienyl | Benzyl (B1604629) |
| Cyclohexyl | Propyl |
The resulting library of compounds can then be screened against various biological targets to identify hits with desired activities. The gem-difluoro group on the pyrrolidine ring is expected to confer favorable pharmacokinetic properties to the library members.
Future Directions and Emerging Research Avenues for 4,4 Difluoropyrrolidin 3 Amine
Development of Novel and Sustainable Synthetic Methodologies
The advancement of practical, efficient, and environmentally benign methods for constructing the 4,4-difluoropyrrolidin-3-amine core is paramount. Current synthetic routes can be resource-intensive, and future research will likely prioritize sustainability and efficiency.
Key areas of focus will include:
Fluorination-Free Synthesis: An innovative approach involves starting with commercially available trifluoroacetaldehyde (B10831) methyl hemiacetal, using a Claisen rearrangement/iodolactamization sequence. This strategy successfully avoids the use of hazardous fluorination reagents, a significant step towards greener chemistry. nih.gov
Asymmetric Synthesis: Developing enantioselective routes is crucial for producing specific stereoisomers, which is often critical for biological activity. Methods like asymmetric transfer hydrogenation catalyzed by iridium diamine complexes have shown promise in creating chiral centers in similar fluorinated pyrrolidine (B122466) structures. acs.org
Catalytic Approaches: Exploring novel catalytic systems can lead to milder reaction conditions and improved yields. For instance, copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides has been effective for synthesizing other fluorinated pyrrolidines and could be adapted for this scaffold. nih.gov
Photocatalysis: Harnessing visible light through photocatalysis offers a green and sustainable strategy for synthesizing complex heterocyclic compounds, including fluorinated pyrrolidines. researchgate.net
Future synthetic strategies will aim to reduce step counts, avoid hazardous reagents, and provide stereocontrolled access to the target molecule and its derivatives, thereby facilitating its broader application in research.
Deeper Exploration of Reaction Mechanisms and Catalysis
A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is essential for optimizing existing methods and discovering new transformations.
Future research should investigate:
Mechanistic Pathways: Detailed studies, combining experimental kinetics and computational modeling, can elucidate the precise pathways of key transformations. For example, understanding whether a reaction proceeds via a concerted SNAr-like pathway or another mechanism can inform the design of more efficient catalysts and reaction conditions. rsc.orgnih.gov
Catalyst Design and Optimization: The development of bespoke catalysts tailored for reactions involving fluorinated substrates is a significant goal. This includes transition metal catalysts, such as those based on palladium for cross-coupling reactions, as well as organocatalysts. d-nb.infonih.gov The choice of ligands, such as chiral phosphoramidites, can be crucial for achieving high stereoselectivity. mdpi.com
Role of Lewis Acids: Lewis acids like titanium tetrafluoride (TiF4) have been shown to be effective catalysts for amidation reactions involving carboxylic acids and amines. researchgate.net Investigating their utility in reactions with the this compound scaffold could open new avenues for derivatization.
A deeper mechanistic insight will enable chemists to predict reaction outcomes more accurately and to design more rational and efficient synthetic routes.
Synergistic Integration of Computational and Experimental Approaches
The convergence of computational chemistry and experimental synthesis provides a powerful paradigm for accelerating research. Density Functional Theory (DFT) and other computational methods are becoming indispensable tools for studying fluorinated molecules. nih.govnih.govresearchgate.net
Future synergistic studies could involve:
Predictive Modeling: Using DFT calculations to predict the reactivity, conformational preferences, and spectroscopic properties of this compound and its derivatives. nih.govacs.orgresearchgate.net This can guide experimental efforts by identifying the most promising synthetic routes and derivatization strategies.
Mechanism Elucidation: Combining experimental data with computational modeling to gain a detailed understanding of reaction transition states and intermediates. rsc.orgnih.gov This joint approach has been successfully used to study the impact of fluorine on molecular structure and noncovalent interactions. nih.govacs.org
In Silico Screening: Employing computational tools to screen virtual libraries of derivatives based on the this compound scaffold for potential biological activity, helping to prioritize compounds for synthesis and testing. nih.govnih.gov
This integrated approach minimizes trial-and-error experimentation, reduces resource consumption, and provides a deeper, more fundamental understanding of the chemical system.
| Research Approach | Key Techniques | Potential Application for this compound |
| Experimental | Kinetics Studies, Spectroscopy (NMR, IR), X-ray Crystallography | Determine reaction rates, identify intermediates, confirm molecular structures. |
| Computational | DFT, Molecular Dynamics (MD), NBO Analysis | Model reaction pathways, predict stability, analyze electronic properties. nih.govnih.gov |
| Synergistic | Combined Experimental & Computational Analysis | Validate theoretical models with empirical data, provide a comprehensive understanding of structure-activity relationships. rsc.orgacs.org |
Expansion of the Chemical Space and Derivatization Strategies Based on the this compound Scaffold
The this compound scaffold serves as a valuable starting point for creating diverse libraries of new chemical entities. The primary amine group is a versatile handle for a wide range of chemical modifications.
Emerging strategies for expanding the chemical space include:
Amine Derivatization: Utilizing the primary amine for reactions such as acylation, alkylation, and sulfonylation to introduce a variety of functional groups. iu.edunih.gov Reagents like N,N'-carbonyldiimidazole (CDI) can be used to form carbamate (B1207046) linkages. mdpi.com
Scaffold Hopping and Diversity: Systematically modifying the pyrrolidine ring or introducing substituents at other positions to explore the structure-activity relationship landscape. nih.govnih.gov This allows for the fine-tuning of properties and the discovery of novel biological activities.
Automated Synthesis and Screening: Employing automated workflows, such as ChemSpaX, for the systematic functionalization of the molecular scaffold to rapidly generate and evaluate large numbers of derivatives. rsc.org
Exploring the chemical space around this scaffold is critical for identifying new lead compounds in drug discovery and for developing molecules with tailored properties for applications in materials science and agrochemicals. nih.govbiorxiv.orgresearchgate.net
| Derivatization Reagent Class | Example Reagent | Potential Product from this compound |
| Acylating Agents | Trifluoroacetic anhydride (B1165640) (TFAA) | N-(4,4-difluoropyrrolidin-3-yl)-2,2,2-trifluoroacetamide |
| Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 4,4-Difluoro-N-(trimethylsilyl)pyrrolidin-3-amine |
| Carboxylic Acids (with coupling agent) | Benzoic Acid | N-(4,4-difluoropyrrolidin-3-yl)benzamide |
| Chiral Derivatizing Agents | Marfey's Reagent | Diastereomeric derivatives for chiral separation nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
